2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a furan ring, which is further substituted with a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic synthesis techniques. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclopropanation using diazomethane or similar reagents. The reaction conditions often involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .
Analyse Chemischer Reaktionen
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity, allowing for precise interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(5-(2-Bromophenyl)furan-2-yl)cyclopropanamine:
2-(5-(2-Methylphenyl)furan-2-yl)cyclopropanamine: The methyl group can influence the compound’s steric and electronic properties, impacting its interactions with molecular targets.
Eigenschaften
Molekularformel |
C13H12FNO |
---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
2-[5-(2-fluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2 |
InChI-Schlüssel |
MBQNDLPEUBCBCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.